molecular formula C19H23FN4O4 B2873457 Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-96-8

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2873457
CAS No.: 922121-96-8
M. Wt: 390.415
InChI Key: QLMIBDKXJGQJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the fluorophenyl, hydroxyethyl, and piperazinyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the piperazinyl moiety: This can be done through nucleophilic substitution or reductive amination.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The ketone group in the pyridazine ring can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl and piperazinyl groups suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

The unique combination of the fluorophenyl, hydroxyethyl, and piperazinyl groups in Ethyl 1-(4-fluorophenyl)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4/c1-2-28-19(27)18-16(23-9-7-22(8-10-23)11-12-25)13-17(26)24(21-18)15-5-3-14(20)4-6-15/h3-6,13,25H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMIBDKXJGQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.